NMR chemical shifts and spectroscopic data for 3-(Oct-1-yn-1-yl)oxazolidin-2-one
NMR chemical shifts and spectroscopic data for 3-(Oct-1-yn-1-yl)oxazolidin-2-one
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(Oct-1-yn-1-yl)oxazolidin-2-one
Abstract
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and other key spectroscopic data for the heterocyclic compound, 3-(Oct-1-yn-1-yl)oxazolidin-2-one. With the molecular formula C₁₁H₁₇NO₂, this molecule incorporates an oxazolidinone ring, a key pharmacophore in medicinal chemistry, directly attached to an eight-carbon alkynyl chain.[1] This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of the structural characterization of ynamide-functionalized heterocyclic systems. We will delve into detailed ¹H and ¹³C NMR chemical shift assignments, the rationale behind these assignments, a representative synthesis protocol, and the broader significance of this compound class.
Introduction and Significance
3-(Oct-1-yn-1-yl)oxazolidin-2-one belongs to the oxazolidinone class of compounds, which are of significant interest in pharmaceutical development.[1] The oxazolidinone core is famously represented by the antibiotic Linezolid, which functions by inhibiting bacterial protein synthesis.[2] These heterocycles are not only valuable for their pharmacological properties but also serve as versatile intermediates in organic synthesis.[2][3]
The subject of this guide features a direct linkage between the oxazolidinone nitrogen and a terminal alkyne (an ynamide functional group). This structural motif presents unique electronic properties and reactivity, making its unambiguous characterization critical for any research or development application. Spectroscopic analysis, particularly NMR, is the cornerstone of this characterization, providing precise insights into the molecular structure and purity.[1]
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is essential for the unambiguous assignment of NMR signals. The structure and numbering scheme for 3-(Oct-1-yn-1-yl)oxazolidin-2-one are presented below.
Caption: Molecular structure and numbering scheme.
Synthesis Pathway and Experimental Protocol
The synthesis of N-alkynyl oxazolidinones can be efficiently achieved through copper-catalyzed cross-coupling reactions.[1] This method provides a reliable route to the target compound from commercially available starting materials.
Synthesis Workflow
Caption: Representative synthesis workflow diagram.
Representative Experimental Protocol
Disclaimer: This protocol is a representative example based on established copper-catalyzed ynamide synthesis methodologies. Researchers should always conduct a thorough risk assessment and consult relevant literature for specific optimizations.
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Reaction Setup: To an oven-dried Schlenk flask, add copper(I) iodide (CuI, 0.1 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and oxazolidin-2-one (1.0 eq.).
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Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment. This is crucial as copper catalysts can be sensitive to oxidation.
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Addition of Reagents: Add anhydrous toluene as the solvent, followed by N,N'-dimethylethylenediamine (DMEDA, 0.2 eq.) as a ligand to stabilize the copper catalyst. Finally, add 1-octyne (1.2 eq.) via syringe.
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Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature. Quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with an organic solvent like ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 3-(Oct-1-yn-1-yl)oxazolidin-2-one.
Spectroscopic Data and Interpretation
The structural elucidation of the title compound relies on a combination of NMR, Mass Spectrometry, and Infrared Spectroscopy.
¹H NMR Spectroscopic Data (Predicted)
The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The predicted data below is based on a standard 400 MHz spectrometer using CDCl₃ as the solvent.[4][5]
| Atom Position(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H4 (2H) | ~ 4.45 | t | ~ 8.0 | 2H | Protons on carbon adjacent to ring oxygen (O1), deshielded. |
| H5 (2H) | ~ 3.80 | t | ~ 8.0 | 2H | Protons on carbon adjacent to ring nitrogen (N3), less deshielded than H4. |
| H3' (2H) | ~ 2.30 | t | ~ 7.0 | 2H | Propargylic protons, deshielded by the adjacent alkyne. |
| H4' (2H) | ~ 1.55 | p | ~ 7.0 | 2H | Methylene protons on the alkyl chain. |
| H5', H6', H7' (6H) | ~ 1.30-1.40 | m | - | 6H | Overlapping signals of the central methylene groups in the alkyl chain. |
| H8' (3H) | ~ 0.90 | t | ~ 7.2 | 3H | Terminal methyl group, most shielded protons. |
Expert Interpretation: The downfield shifts of the oxazolidinone protons (H4 and H5) are characteristic and are caused by the electronegativity of the adjacent oxygen and nitrogen atoms. The triplet multiplicity for both indicates coupling to each other. The propargylic protons (H3') are deshielded by the magnetic anisotropy of the triple bond, shifting them to ~2.30 ppm. The rest of the octyl chain displays typical alkyl proton signals, with the terminal methyl group being the most upfield (shielded).
¹³C NMR Spectroscopic Data (Predicted)
The carbon NMR spectrum identifies all unique carbon environments in the molecule.[6]
| Atom Position | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | ~ 156.5 | Carbonyl carbon, highly deshielded by the double bond to oxygen. |
| C1' | ~ 79.0 | Alkynyl carbon attached to nitrogen. |
| C2' | ~ 74.0 | Alkynyl carbon attached to the alkyl chain. |
| C4 | ~ 61.5 | Oxazolidinone carbon adjacent to oxygen (O1). |
| C5 | ~ 45.0 | Oxazolidinone carbon adjacent to nitrogen (N3). |
| C6' | ~ 31.2 | Methylene carbon in the alkyl chain. |
| C5' | ~ 28.5 | Methylene carbon in the alkyl chain. |
| C4' | ~ 28.3 | Methylene carbon in the alkyl chain. |
| C7' | ~ 22.5 | Methylene carbon beta to the terminal methyl group. |
| C3' | ~ 19.0 | Propargylic carbon. |
| C8' | ~ 14.0 | Terminal methyl carbon. |
Expert Interpretation: The most downfield signal belongs to the carbonyl carbon (C2) due to its sp² hybridization and attachment to two electronegative atoms (O, N). The two sp-hybridized alkynyl carbons (C1' and C2') appear in the characteristic region of 70-85 ppm. The carbons of the oxazolidinone ring (C4, C5) are found at ~61.5 and ~45.0 ppm, respectively, with the carbon attached to the more electronegative oxygen appearing further downfield. The remaining signals correspond to the sp³ carbons of the octyl chain, showing predictable shifts based on their position relative to the end of the chain. For unambiguous assignment, 2D NMR experiments such as HSQC (correlating carbons to their attached protons) and HMBC (correlating carbons to protons over 2-3 bonds) would be indispensable.[7]
Mass Spectrometry (MS) and Infrared (IR) Data
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High-Resolution Mass Spectrometry (HRMS): For C₁₁H₁₇NO₂, the expected exact mass for the [M+H]⁺ ion would be approximately 196.1332 g/mol . This technique is crucial for confirming the molecular formula.
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Infrared (IR) Spectroscopy: Key vibrational frequencies would provide evidence for the principal functional groups.
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~2250 cm⁻¹: A sharp, medium-intensity peak characteristic of the C≡C triple bond stretch.
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~1750 cm⁻¹: A strong, sharp peak corresponding to the C=O (carbonyl) stretch of the cyclic carbamate (oxazolidinone).
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~2850-2960 cm⁻¹: Multiple peaks for the C-H stretching of the alkyl chain.
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Conclusion
The structural characterization of 3-(Oct-1-yn-1-yl)oxazolidin-2-one is definitively achieved through a synergistic application of NMR spectroscopy, mass spectrometry, and IR spectroscopy. The predictable and well-resolved signals in both ¹H and ¹³C NMR spectra allow for a confident assignment of the entire molecular framework. This guide provides the foundational spectroscopic data and expert interpretation necessary for scientists working with this compound, enabling them to verify its synthesis, assess its purity, and proceed with confidence in its application as a pharmaceutical scaffold or a synthetic intermediate.[1]
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